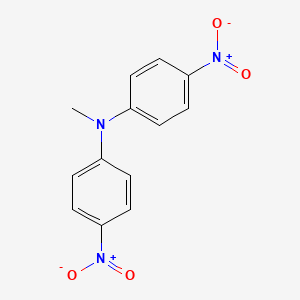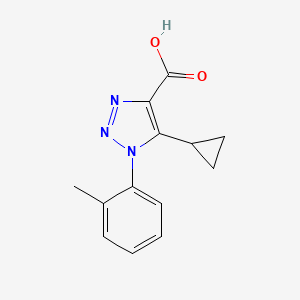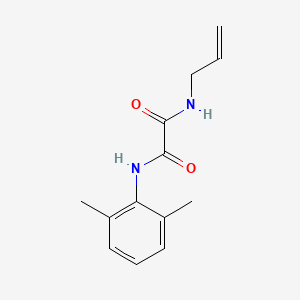
N-methyl-4-nitro-N-(4-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-nitro-N-(4-nitrophenyl)aniline, also known as MNNA, is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. MNNA has been used in various fields of research, including organic synthesis, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of N-methyl-4-nitro-N-(4-nitrophenyl)aniline is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with biomolecules. This compound has been shown to form adducts with proteins and DNA, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cells. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-nitro-N-(4-nitrophenyl)aniline in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling the compound.
Orientations Futures
There are several future directions for research involving N-methyl-4-nitro-N-(4-nitrophenyl)aniline. One area of research is the development of new synthetic methods for this compound and related compounds. Another area of research is the use of this compound as a fluorescent probe for the detection of biomolecules in vivo. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Overall, this compound is a versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
N-methyl-4-nitro-N-(4-nitrophenyl)aniline can be synthesized by the reaction of aniline with nitric acid and sulfuric acid. The reaction produces a mixture of nitroanilines, which can be separated and purified using chromatography techniques. The purified this compound can then be obtained as a yellow crystalline solid.
Applications De Recherche Scientifique
N-methyl-4-nitro-N-(4-nitrophenyl)aniline has been used in various scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In biochemistry, this compound has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Propriétés
IUPAC Name |
N-methyl-4-nitro-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-14(10-2-6-12(7-3-10)15(17)18)11-4-8-13(9-5-11)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSMQIUUUPQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4953872.png)

![4-chloro-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide](/img/structure/B4953881.png)
![2-iodo-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4953882.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4953890.png)

![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B4953923.png)
![10-benzoyl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953929.png)

![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
